
3,6,9,12,15-Pentaoxanonadecan-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15-Pentaoxanonadecan-1-oic acid is a chemical compound with the molecular formula C14H30O6. It is a member of the polyethylene glycol (PEG) family, which are compounds known for their versatility and wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxanonadecan-1-oic acid typically involves the reaction of polyethylene glycol with appropriate reagents to introduce the carboxylic acid functionality. One common method involves the esterification of polyethylene glycol with a suitable carboxylic acid derivative, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxanonadecan-1-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
3,6,9,12,15-Pentaoxanonadecan-1-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: The compound finds applications in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxanonadecan-1-oic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can modify the surface properties of biomolecules, enhancing their solubility and stability. It can also facilitate the transport of therapeutic agents across cell membranes, improving their bioavailability .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxanonadecan-1-ol: This compound is similar in structure but lacks the carboxylic acid functionality, making it less reactive in certain chemical reactions.
Pentaethylene glycol monobutyl ether: Another related compound, which has different applications due to its unique functional groups.
Uniqueness
3,6,9,12,15-Pentaoxanonadecan-1-oic acid is unique due to its combination of polyethylene glycol backbone and carboxylic acid functionality. This combination imparts the compound with both hydrophilic properties and reactivity, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C14H28O7 |
|---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C14H28O7/c1-2-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21-13-14(15)16/h2-13H2,1H3,(H,15,16) |
InChI Key |
WZEXBGCBHMPWLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



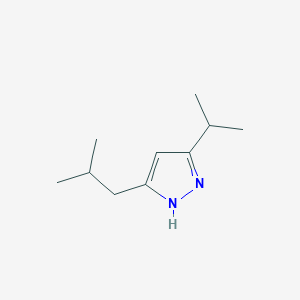
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)


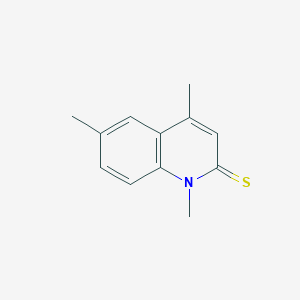

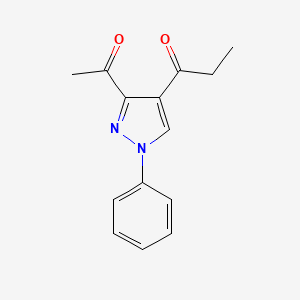

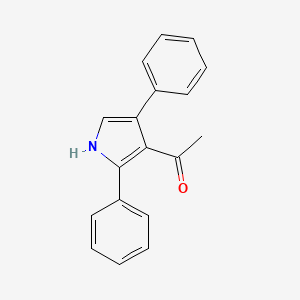


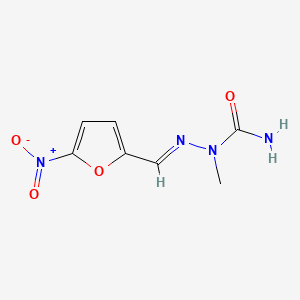
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B12883703.png)
